molecular formula C10H12FNO2 B1602207 Unii-8rop77VW1I CAS No. 130780-36-8

Unii-8rop77VW1I

Cat. No.: B1602207
CAS No.: 130780-36-8
M. Wt: 197.21 g/mol
InChI Key: MXECDVKIKUSSNC-JTQLQIEISA-N
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Description

Unii-8rop77VW1I, also known as 2-fluoro-alpha-methyl-L-phenylalanine, is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.2062 g/mol . This compound is a derivative of phenylalanine, where a fluorine atom is substituted at the ortho position of the benzene ring, and a methyl group is attached to the alpha carbon of the amino acid.

Mechanism of Action

Target of Action

Unii-8rop77VW1I, also known as Ipratropium, primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .

Mode of Action

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the parasympathetic nervous system in the airways, leading to bronchodilation . This means it helps to relax and widen the airways, making it easier to breathe.

Biochemical Pathways

The primary biochemical pathway affected by Ipratropium is the acetylcholine pathway in the airways. By blocking the muscarinic acetylcholine receptor, Ipratropium prevents acetylcholine from binding to these receptors and causing bronchoconstriction. This results in the relaxation of smooth muscle in the airways, reducing symptoms in conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Ipratropium is commonly administered through inhalation, which allows it to produce a local effect in the airways without significant systemic absorption This means that the drug primarily acts where it is needed, reducing the potential for side effects elsewhere in the body

Result of Action

The molecular and cellular effects of Ipratropium’s action primarily involve the relaxation of smooth muscle in the airways. This results in bronchodilation, or the widening of the airways, which can alleviate symptoms such as shortness of breath in conditions like COPD .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-alpha-methyl-L-phenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available L-phenylalanine.

    Fluorination: The ortho position of the benzene ring is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylation: The alpha carbon of the amino acid is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of 2-fluoro-alpha-methyl-L-phenylalanine may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: 2-fluoro-alpha-methyl-L-phenylalanine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 2-fluoro-alpha-methyl-L-phenylacetic acid.

    Reduction: Formation of 2-fluoro-alpha-methyl-L-phenylethanol.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

2-fluoro-alpha-methyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

    2-fluoro-L-phenylalanine: Similar structure but lacks the methyl group at the alpha carbon.

    alpha-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom on the benzene ring.

Uniqueness: 2-fluoro-alpha-methyl-L-phenylalanine is unique due to the presence of both the fluorine atom and the methyl group, which can significantly alter its chemical properties and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECDVKIKUSSNC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130780-36-8
Record name 2-Fluoro-alpha-methyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130780368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FLUORO-.ALPHA.-METHYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROP77VW1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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